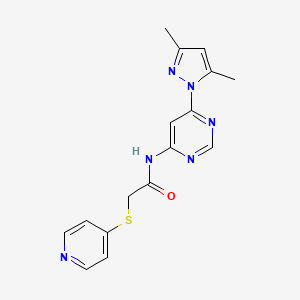
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated methods for synthesizing derivatives related to pyrazolopyrimidine and pyridine, exploring their chemical properties and potential applications. For instance, Rahmouni et al. (2014) and Bondock et al. (2008) discuss the synthesis of novel heterocycles, including isoxazolines and isoxazoles, from N-substituted pyrazolopyrimidin-4(5H)-one derivatives, which could serve as a foundation for further chemical manipulation and investigation into similar compounds like the one (Rahmouni et al., 2014); (Bondock et al., 2008).
Imaging and Diagnostic Applications
Compounds with structural similarities have been explored for their potential in imaging and diagnostic applications, particularly in positron emission tomography (PET). For example, Dollé et al. (2008) discuss the radiosynthesis of [18F]DPA-714, a compound designed for imaging the translocator protein (18 kDa) with PET, highlighting the potential of pyrazolopyrimidine derivatives in diagnostic imaging (Dollé et al., 2008).
Biological and Pharmacological Activities
Several studies have investigated the biological and pharmacological activities of pyrazolopyrimidine derivatives. These compounds have been evaluated for antimicrobial, anti-inflammatory, and anticancer activities, suggesting potential therapeutic applications. For example, research by Bondock et al. (2008) and Rahmouni et al. (2016) highlights the synthesis and antimicrobial activity of new heterocycles incorporating pyrazolopyrimidine moieties, indicating their usefulness in developing new antimicrobial agents (Bondock et al., 2008); (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have various molecular and cellular effects, contributing to their pharmacological activities .
properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-7-12(2)22(21-11)15-8-14(18-10-19-15)20-16(23)9-24-13-3-5-17-6-4-13/h3-8,10H,9H2,1-2H3,(H,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJCHRVPGLYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

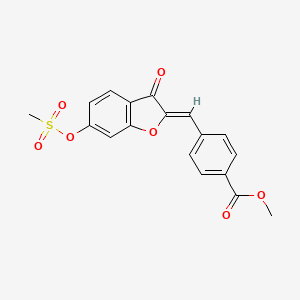
![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)
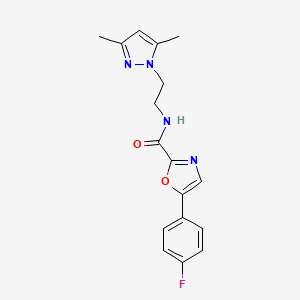
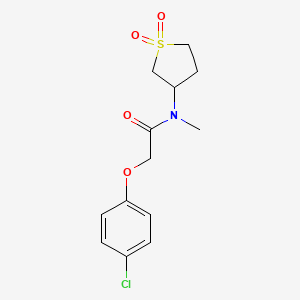

![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

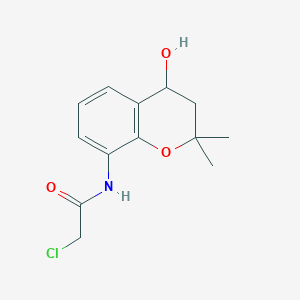
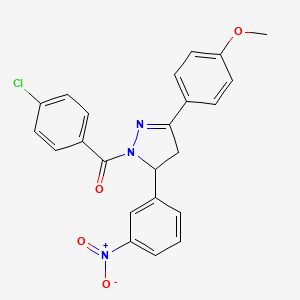
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
